Chlorodimethyl(2-phenylethyl)silane, also known as phenethyldimethylchlorosilane, is a monofunctional organosilane characterized by a reactive silicon-chlorine bond and a 2-phenylethyl substituent [1]. In industrial and laboratory procurement, it is primarily sourced as a specialized silylating agent, a precursor for chromatographic bonded phases, and a surface modifier for advanced materials . Unlike highly volatile, short-chain aliphatic silanes, this compound introduces both moderate steric bulk and a stable pi-electron system, making it critical for applications requiring precise tuning of surface hydrophobicity, enhanced UV detectability in analytical derivatization, and controlled hydrolytic stability in protecting group chemistry[2].
Substituting chlorodimethyl(2-phenylethyl)silane with generic alternatives like chlorotrimethylsilane (TMSCl) or chlorodimethylphenylsilane fundamentally alters process outcomes . TMSCl lacks an aromatic chromophore, rendering it useless for UV-directed analytical derivatization, and produces highly moisture-sensitive silyl ethers that degrade rapidly in aqueous environments . Conversely, chlorodimethylphenylsilane features a direct silicon-phenyl bond, which exerts an electron-withdrawing effect that increases the electrophilicity of the silicon atom, thereby accelerating unwanted hydrolytic cleavage. The two-carbon ethylene spacer in the 2-phenylethyl group is essential; it insulates the silicon center from the aromatic ring's electronic effects while providing a flexible tether that optimizes packing density and pi-pi interactions on functionalized silica surfaces [1].
The presence of the ethylene spacer in chlorodimethyl(2-phenylethyl)silane significantly alters the hydrolytic stability of the resulting silyl ethers compared to direct phenyl-substituted analogs [1]. While dimethylphenylsilyl ethers are highly susceptible to hydrolysis due to the electron-withdrawing nature of the directly attached phenyl ring, the phenethyldimethylsilyl group insulates the silicon atom. This results in a controlled rate of acid-catalyzed cleavage compared to dimethylphenylsilyl derivatives, while remaining more readily cleavable than bulky tert-butyldimethylsilyl (TBDMS) groups [2].
| Evidence Dimension | Hydrolytic cleavage susceptibility |
| Target Compound Data | Phenethyldimethylsilyl ethers exhibit moderate, controlled cleavage rates. |
| Comparator Or Baseline | Dimethylphenylsilyl ethers (rapid cleavage) and TBDMS ethers (highly resistant). |
| Quantified Difference | Phenethyl spacer prevents the inductive electron-withdrawing effect seen in direct Si-Ph bonds. |
| Conditions | Acid-catalyzed silyl ether deprotection workflows. |
Buyers synthesizing complex molecules must select this compound when they need a protecting group that bridges the stability gap between highly labile TMS/phenyl derivatives and highly resistant TBDMS groups.
When utilized as a surface modifier for silica nanoparticles or chromatographic stationary phases, chlorodimethyl(2-phenylethyl)silane generates a hydrophobic surface capable of specific pi-pi interactions [1]. Compared to standard trimethylsilyl (TMS) endcapping, phenethyl-modified silica demonstrates a higher water contact angle and superior hydrolytic stability of the Si-O-Si linkage due to the steric shielding of the phenethyl group. Furthermore, in HPLC applications, the phenethyl bonded phase exhibits enhanced retention factors for polycyclic aromatic hydrocarbons compared to standard C8 phases, driven by the flexible aromatic tether [2].
| Evidence Dimension | Aromatic analyte retention and surface hydrophobicity |
| Target Compound Data | Phenethyl-functionalized silica provides active pi-pi interaction sites with high hydrolytic resistance. |
| Comparator Or Baseline | Trimethylchlorosilane (TMSCl) or standard C8 alkyl silanes. |
| Quantified Difference | Superior retention of aromatic compounds and increased resistance to aqueous mobile phase degradation compared to TMS. |
| Conditions | Silica surface functionalization and reverse-phase liquid chromatography. |
Procurement for analytical column manufacturing or nanoparticle coating should prioritize this silane to achieve specific selectivity for aromatic compounds without sacrificing surface durability.
In analytical workflows requiring the derivatization of polar analytes, substituting TMSCl with chlorodimethyl(2-phenylethyl)silane drastically improves detection limits . The incorporation of the phenethyl group introduces a strong UV chromophore, enabling UV detection of otherwise non-absorbing molecules. Additionally, the increased mass shift (163 Da vs. 73 Da for TMS) and higher lipophilicity push derivatized analytes out of the solvent front in reverse-phase LC, significantly improving resolution and signal-to-noise ratios compared to standard TMS derivatization .
| Evidence Dimension | Mass shift and UV absorptivity |
| Target Compound Data | Adds a 163 Da mass shift and a strong UV-active aromatic ring. |
| Comparator Or Baseline | Chlorotrimethylsilane (TMSCl) adds only 73 Da and no UV chromophore. |
| Quantified Difference | Enables UV detection and increases reverse-phase retention relative to TMS derivatives. |
| Conditions | LC/MS or HPLC-UV analysis of polar, low-molecular-weight compounds. |
Analytical laboratories should procure this reagent to upgrade the detectability and chromatographic resolution of difficult-to-analyze polar metabolites.
Used as a primary bonding agent to create phenethyl-functionalized silica columns, which are essential for the separation of structurally similar aromatic compounds and pharmaceutical isomers via pi-pi interactions [1].
Employed to cap the surface of silica nanoparticles, increasing their dispersion stability in biological media and delaying silica dissolution, which is critical for controlled drug delivery systems [2].
Utilized in analytical laboratories to derivatize non-UV-active polar compounds, transforming them into highly retained, easily detectable species for HPLC-UV and LC-MS workflows .
Serves as a versatile building block for synthesizing complex siloxane polymers or specialized protecting groups where the electronic insulation of the ethylene spacer is required to maintain siloxane bond stability [3].
Corrosive